molecular formula C8H7ClN4O2 B8288353 6-Chloro-9-(2-carboxyethyl)purine

6-Chloro-9-(2-carboxyethyl)purine

Cat. No.: B8288353
M. Wt: 226.62 g/mol
InChI Key: WTWJMQGZJFDZJN-UHFFFAOYSA-N
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Description

However, multiple studies discuss structurally related 9-substituted 6-chloropurine derivatives, which share similar synthetic pathways, reactivity, and biological applications. This article will focus on these analogs for comparative analysis, as direct data on the carboxyethyl-substituted compound is unavailable in the provided sources.

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

3-(6-chloropurin-9-yl)propanoic acid

InChI

InChI=1S/C8H7ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

WTWJMQGZJFDZJN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCC(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Drug Synthesis
6-Chloro-9-(2-carboxyethyl)purine serves as a crucial intermediate in the synthesis of various antiviral and anticancer agents. Its structure allows for modifications that enhance efficacy against diseases such as cancer and viral infections. The compound's ability to mimic natural nucleosides is particularly valuable in designing drugs that can interfere with nucleic acid synthesis in pathogens or cancer cells.

Case Study: Synthesis of Nucleoside Analogues
A notable study synthesized several 6-substituted purine derivatives, including those derived from this compound, which demonstrated significant biological activity against cancer cell lines. These derivatives were evaluated for their cytotoxic effects, revealing promising results that suggest potential as lead compounds for further drug development .

Biochemical Research

Purine Metabolism Studies
Research utilizing this compound has provided insights into purine metabolism. Investigations focus on how this compound interacts within cellular pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these interactions is crucial for developing targeted therapies in oncology and virology.

Table 1: Summary of Biochemical Studies Involving this compound

Study FocusFindingsReference
Purine MetabolismEnhanced understanding of cellular biochemistry
Antifungal ActivitySome derivatives showed activity against fungal strains
Drug Mechanism InsightsElucidated mechanisms of action in cancer cells

Drug Delivery Systems

Innovative Delivery Mechanisms
The unique structure of this compound allows researchers to explore novel drug delivery systems. Such systems aim to improve the targeting and efficacy of therapeutic compounds, potentially leading to better patient outcomes in treatments for chronic diseases.

Material Science Applications

Development of Advanced Materials
Beyond pharmaceuticals, the properties of this compound are being investigated for applications in material science. Its chemical structure may contribute to the development of polymers with specific electronic or optical characteristics, broadening the scope of its utility beyond biological systems.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

  • Synthesis of New Derivatives : Continued exploration of structural modifications could yield compounds with enhanced biological activities.
  • Clinical Trials : Promising candidates derived from this compound should be prioritized for clinical evaluations to assess their therapeutic potential.
  • Interdisciplinary Applications : Collaborations between chemists, biologists, and material scientists could lead to innovative applications in drug delivery and materials engineering.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 9-position substitution of 6-chloropurine significantly influences physicochemical properties, biological activity, and synthetic utility. Below is a detailed comparison of key analogs:

Table 1: Key 9-Substituted 6-Chloropurine Derivatives

Compound Name Substituent at C9 Key Properties/Applications References
6-Chloro-9-(β-D-ribofuranosyl)purine β-D-ribofuranosyl group Intermediate for nucleotide synthesis (e.g., ARL67156) and enzymatic studies .
6-Chloro-9-(tetrahydro-2-pyranyl)purine Tetrahydropyranyl (THP) group Used in Suzuki-Miyaura cross-coupling for C6 functionalization .
6-Chloro-9-(4-nitrobenzyl)-9H-purine 4-Nitrobenzyl group Precursor for reduction reactions to generate bioactive purine derivatives .
6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine Acetylated ribofuranosyl group Key intermediate in nucleoside synthesis; structural flexibility for antiviral agents .
6-Chloro-9-(2-hydroxypropyl)purine 2-Hydroxypropyl group Intermediate for Tenofovir disoproxil (antiviral drug) synthesis via asymmetric reduction .

Structural and Functional Divergence

  • Substituent Effects on Lipophilicity: Aryl and benzyl groups (e.g., 4-nitrobenzyl) increase lipophilicity, enhancing membrane permeability . Carbohydrate moieties (e.g., ribofuranosyl) improve water solubility, critical for nucleoside drug delivery .
  • Stereochemical Influence :

    • Asymmetric synthesis of 6-Chloro-9-(2-hydroxypropyl)purine yields enantiomerically pure intermediates for antiviral agents .

Q & A

Q. How to validate theoretical models of this compound’s mechanism against experimental data?

  • Methodological Answer : Combine QM/MM simulations with kinetic isotope effects (KIE) measurements. For example, compare computed ΔG‡ for Cl⁻ displacement with experimental Arrhenius activation energies. Discrepancies >10% warrant re-parameterization of force fields or solvent models .

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